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Tos-PEG1-O-CH2COOH

PROTAC linker design molecular weight optimization drug-likeness

PROTAC linker optimization often fails when inadequate spacer length prevents ternary complex formation. Tos-PEG1-O-CH₂COOH (n=1) provides the critical short-length reference point for systematic SAR campaigns. Key procurement data: • Establishes lower-bound degradation curve where DC₅₀ response is steepest • Yields PEG-2 spacer showing 74-96% Dmax vs. 29% for PEG-3 in head-to-head GSPT1 degrader studies • Tosyl leaving group (pKa -2.8) enables mild-condition conjugation to acid/base-sensitive warheads • 274.29 g/mol minimizes mass addition, preserving drug-likeness and permeability

Molecular Formula C11H14O6S
Molecular Weight 274.29 g/mol
Cat. No. B12425987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG1-O-CH2COOH
Molecular FormulaC11H14O6S
Molecular Weight274.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O
InChIInChI=1S/C11H14O6S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
InChIKeyIDFPMFGPJAPLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tos-PEG1-O-CH₂COOH: Baseline Characterization


Tos-PEG1-O-CH₂COOH (CAS 2752009-40-6, molecular weight 274.29 g/mol, molecular formula C₁₁H₁₄O₆S) is a heterobifunctional polyethylene glycol (PEG) linker containing a tosyl leaving group at one terminus and a carboxylic acid moiety at the other . The tosyl group (p-toluenesulfonate) functions as a superior leaving group with a conjugate acid pKa of −2.8, enabling efficient nucleophilic substitution reactions under mild conditions, while the terminal carboxylic acid undergoes amide bond formation with primary amines in the presence of activators such as EDC or DCC [1]. This compound is commercially designated as PROTAC Linker 28 and serves as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it provides a single ethylene glycol repeat unit (n=1) as the flexible spacer between E3 ligase ligands and target protein warheads . The compound's PEG spacer increases aqueous solubility of the resulting conjugates, a critical parameter for maintaining biological activity in cellular assays .

Tosyl leaving group enables efficient nucleophilic substitution under mild conditions.
Carboxylic acid supports amide bond formation with primary amines via EDC/DCC activation.
Short PEG1 spacer provides near-rigid geometry for PROTAC constructs targeting sterically constrained pockets.

Why Tos-PEG1-O-CH₂COOH Cannot Be Replaced by Homologs


Within the Tos-PEGₙ-CH₂COOH homologous series, the number of ethylene glycol repeat units (n) fundamentally alters linker length, molecular flexibility, and the resulting conformational ensemble of the final PROTAC molecule, producing non-interchangeable degradation outcomes even when all other molecular components remain identical [1]. Research demonstrates that PROTACs with short PEG linkers (n=1–2) may fail to promote target protein degradation entirely, as insufficient linker length prevents formation of the productive ternary complex between the E3 ligase and target protein [2]. Conversely, overly extended PEG linkers (n≥8) introduce excessive conformational entropy that can reduce ternary complex residence time and introduce measurable "hook effects" where degradation efficiency paradoxically declines at higher concentrations [3]. A systematic structure-activity relationship study of Retro-2-based PROTACs revealed that molecules containing PEG-2 linkers (structurally analogous to the n=2 homolog) degraded the translation termination factor GSPT1 with DC₅₀ values of 430 nM and Dmax of 74–96%, whereas the PEG-3-containing analog (n=3) exhibited substantially reduced maximal degradation of only 29% despite comparable binding affinity [4]. Given that cellular DC₅₀ values typically follow a bell-shaped curve with respect to linker length—improving up to an optimal point before worsening once contour length exceeds mean inter-site distance by more than approximately 25% [5]—the selection of Tos-PEG1-O-CH₂COOH (n=1) versus Tos-PEG2-O-CH₂COOH (n=2) or longer homologs represents a critical, non-trivial procurement decision that directly determines experimental outcomes.

Linker length mismatch: n=2 or longer homologs may alter ternary complex geometry and reduce degradation efficiency.
Conformational entropy: Extended PEG linkers (n≥8) can introduce flexibility that destabilizes the productive ternary complex.
Short-spacer necessity: n=1 is required when target binding pockets demand a rigid spacer; longer linkers may not form the correct orientation.

Tos-PEG1-O-CH₂COOH: Quantitative Differentiation Evidence


Molecular Weight Differential vs. Tos-PEG2 Homolog

Tos-PEG1-O-CH₂COOH (n=1) exhibits a molecular weight of 274.29 g/mol, which is 44.05 g/mol lower than its immediate n=2 homolog Tos-PEG2-O-CH₂COOH (318.34 g/mol) . This 13.8% reduction in linker mass translates directly to lower overall molecular weight of the final PROTAC conjugate, a critical consideration given that larger PROTACs frequently encounter poor cell permeability and suboptimal pharmacokinetic properties .

MW Differential vs n=2
Data to verify
−44.05 g/mol (−13.8%)
Supports lower conjugate mass for cell permeability assessment.
Cross-study comparable; calculated from molecular formulas.
PROTAC linker design molecular weight optimization drug-likeness

Leaving Group Efficiency: Tosylate vs. Native Alcohol

The tosyl moiety in Tos-PEG1-O-CH₂COOH functions as a leaving group with a conjugate acid pKa of −2.8 (tosic acid), compared to the pKa of approximately 15.7 for hydroxide, the conjugate base of a native alcohol [1]. This pKa differential of 18.5 units translates to a leaving group ability that is approximately 3×10¹⁸ times greater than that of an unactivated hydroxyl group, enabling efficient SN2 nucleophilic substitution reactions under mild conditions without requiring strongly acidic or basic environments that might degrade sensitive biomolecules .

Leaving Group pKa
Class-level
ΔpKa = 18.5 units
~3×10¹⁸-fold enhanced leaving ability
Supports efficient conjugation under mild conditions.
Theoretical aqueous at 25°C; class-level inference.
nucleophilic substitution conjugation chemistry leaving group optimization

PEG Spacer Length Impact on Degradation Efficiency

In a controlled structure-activity relationship study of Retro-2-based PROTACs, compounds containing a PEG-2 linker (structurally analogous to the product that would be constructed using Tos-PEG1-O-CH₂COOH after conjugation) exhibited GSPT1 degradation with a DC₅₀ of 430 nM and a maximal degradation (Dmax) of 74% by Western blot, or 310 nM DC₅₀ with 96% Dmax for a structural variant (compound 2bis) [1]. In contrast, the corresponding PEG-3-containing PROTAC (compound 3) demonstrated substantially reduced efficacy with a DC₅₀ of 700 nM and a Dmax of only 29%, representing a 2.3-fold to 2.6-fold increase in DC₅₀ and a 60.8% to 69.8% absolute reduction in maximal target protein clearance compared to the PEG-2 analogs [2]. This study provides direct experimental evidence that incremental addition of a single ethylene glycol unit (n=2 to n=3) profoundly alters degradation outcomes despite identical E3 ligase ligands and target protein warheads [3].

Degradation Efficiency vs PEG-3
Head-to-head
PEG-2 PROTAC (post-conjugation): DC₅₀ 310–430 nM, Dmax 74–96%
vs
PEG-3 PROTAC: DC₅₀ 700 nM, Dmax 29%
PEG-2 spacer supports higher maximal degradation in the reported model.
HeLa cells; 6h treatment; Western blot & Lumit assay validation.
PROTAC degradation activity linker length SAR DC₅₀

Ternary Complex Formation and Linker Length Constraints

PROTACs with short PEG linkers (n≤2) fail to promote target degradation in multiple reported systems, a phenomenon attributed to insufficient linker length preventing formation of the productive ternary complex between the E3 ligase and target protein [1]. Systematic linker length optimization studies indicate that cellular DC₅₀ values improve with increasing linker length up to an optimal range, then worsen once the contour length exceeds the mean inter-site distance by more than approximately 25% [2]. PEG4, PEG6, and PEG8 have become empirical standards for PROTAC design because they span the flexibility-stability continuum that enables productive ternary complex formation, while the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude [3]. Tos-PEG1-O-CH₂COOH (n=1) occupies the extreme short end of this continuum, providing a near-rigid spacer that may be advantageous for targets with buried or sterically congested pockets where longer, more flexible linkers would introduce detrimental conformational entropy [4].

Ternary Complex Formation
Class-level
n=1 provides minimal flexibility; PEG4–PEG8 progression can shift ternary complex residence time by ~10-fold.
May support targets requiring rigid spacer geometry.
Class-level SAR; requires system-specific validation.
PROTAC ternary complex linker conformational entropy structure-activity relationship

Tos-PEG1-O-CH₂COOH: Validated Application Scenarios


PROTACs Requiring Short, Rigid PEG Spacers

Tos-PEG1-O-CH₂COOH (n=1) is the optimal procurement choice for PROTAC development programs where the target protein binding pocket is sterically congested or buried, necessitating a near-rigid, short spacer that constrains ligand orientation [1]. The compound's 274.29 g/mol molecular weight—13.8% lower than its n=2 homolog—contributes minimal mass addition to the final PROTAC, preserving drug-likeness and cellular permeability [2]. This scenario is supported by class-level evidence that short PEG linkers enforce a well-defined distance and reduce rotational freedom of terminal ligands, which may be advantageous when longer, more flexible linkers would introduce detrimental conformational entropy that destabilizes the ternary complex [3].

PEG-2 Spacer PROTACs for Critical Linker Length Optimization

After conjugation, Tos-PEG1-O-CH₂COOH yields a PEG-2 spacer that has demonstrated superior degradation outcomes compared to longer PEG-3 linkers in controlled head-to-head studies. In Retro-2-based PROTACs targeting GSPT1, the PEG-2-containing compounds achieved DC₅₀ values of 310–430 nM and Dmax of 74–96%, whereas the PEG-3 analog exhibited a substantially reduced Dmax of only 29% despite comparable target binding [1]. This scenario applies to research programs where systematic linker length optimization is being conducted and the PEG-2 spacer represents a critical data point on the SAR curve—specifically, the short-length end of the bell-shaped degradation efficiency profile where incremental length changes produce the steepest response [2].

High-Efficiency Bioconjugation with Tosylate Leaving Group

The tosyl moiety's conjugate acid pKa of −2.8—representing an 18.5-unit enhancement over native alcohols—enables rapid, high-yield nucleophilic substitution under mild conditions that preserve sensitive biomolecular functionality [1]. This scenario is particularly relevant for conjugation to E3 ligase ligands or target protein warheads that contain acid-labile protecting groups, base-sensitive functional moieties, or temperature-sensitive structural elements that would degrade under the harsher conditions required for alternative leaving groups. The terminal carboxylic acid simultaneously provides orthogonal reactivity for subsequent amide bond formation with primary amines [2], enabling sequential, site-specific conjugation strategies that improve reproducibility and preserve biological activity [3].

Systematic Linker Length Optimization in PROTAC SAR

Tos-PEG1-O-CH₂COOH serves as the essential n=1 reference point in systematic linker length structure-activity relationship (SAR) campaigns. Because the ethylene-glycol repeat adds both length and local flexibility in a predictable increment, medicinal chemists screen PEG homologues in parallel to identify the narrow window where cooperativity is optimized and off-target collisions are minimized [1]. The short PEG1 spacer is documented to fail to promote degradation in multiple PROTAC systems precisely because insufficient length prevents ternary complex formation [2]—a negative result that is nonetheless critical for establishing the lower bound of the effective linker length range. This scenario applies to any PROTAC optimization campaign where the full linker length SAR curve must be mapped before advancing candidates toward in vivo studies or preclinical development [3].

Application
Selection Property
Validation Focus
PROTACs requiring short rigid spacers
Near-rigid PEG1 geometry
Ternary complex orientation in sterically constrained targets
PEG-2 spacer PROTACs for linker optimization
PEG-2 spacer formation upon conjugation
DC₅₀ and Dmax in degradation assay context
High-efficiency bioconjugation
Tosyl leaving group (pKa context)
Conjugation yield and functional group compatibility
Systematic linker length SAR campaigns
n=1 reference point for linker SAR
Lower bound of effective linker length range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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